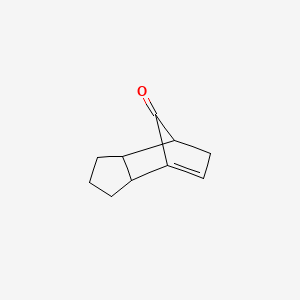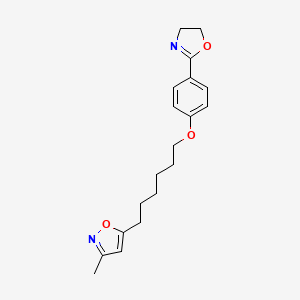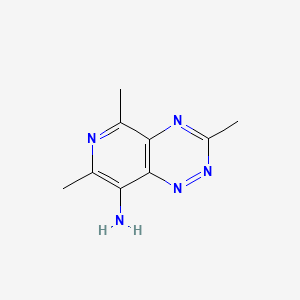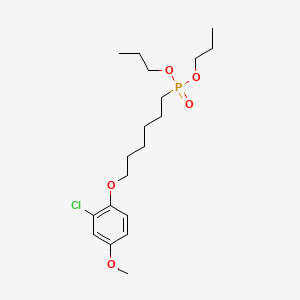![molecular formula C13H26N2O B12665005 N-[(Dibutylamino)methyl]methacrylamide CAS No. 92168-48-4](/img/structure/B12665005.png)
N-[(Dibutylamino)methyl]methacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Dibutylamino)methyl]methacrylamide is a chemical compound with the molecular formula C₁₃H₂₆N₂O. It is a methacrylamide derivative that contains a dibutylamino group attached to the methylene carbon. This compound is known for its applications in polymer chemistry, particularly in the synthesis of smart polymers that exhibit responsiveness to environmental stimuli such as temperature and pH.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dibutylamino)methyl]methacrylamide typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves methacrylamide, formaldehyde, and dibutylamine. The process can be carried out under mild conditions in an aqueous medium, resulting in high yields. The reaction is usually conducted at around 35°C, and the product is easily separated from the reaction mixture .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Dibutylamino)methyl]methacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The dibutylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymerization: Produces polymers with varying properties depending on the co-monomers used.
Substitution Reactions: Yields substituted methacrylamide derivatives.
Hydrolysis: Results in the formation of methacrylic acid and dibutylamine.
Aplicaciones Científicas De Investigación
N-[(Dibutylamino)methyl]methacrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of smart polymers that respond to temperature and pH changes.
Biomedicine: Employed in the development of drug delivery systems due to its ability to form stimuli-responsive polymersomes.
Material Science: Utilized in the creation of hydrogels and other advanced materials with specific properties.
Analytical Chemistry: Used in chromatographic methods for the separation and analysis of complex mixtures.
Mecanismo De Acción
The mechanism of action of N-[(Dibutylamino)methyl]methacrylamide primarily involves its polymerization and interaction with other molecules. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the polymer’s properties. The methacrylamide moiety allows for polymerization, forming long chains that can exhibit unique physical and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Diethylamino)methyl]methacrylamide
- N-[(Dimethylamino)methyl]methacrylamide
- N-[(Dipropylamino)methyl]methacrylamide
Uniqueness
N-[(Dibutylamino)methyl]methacrylamide is unique due to its dibutylamino group, which imparts specific hydrophobic and steric properties. This makes it particularly useful in the synthesis of polymers with tailored responsiveness to environmental stimuli. Compared to its analogues, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in polymer and material science .
Propiedades
Número CAS |
92168-48-4 |
|---|---|
Fórmula molecular |
C13H26N2O |
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
N-[(dibutylamino)methyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C13H26N2O/c1-5-7-9-15(10-8-6-2)11-14-13(16)12(3)4/h3,5-11H2,1-2,4H3,(H,14,16) |
Clave InChI |
GPSNGXFIOROBMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CNC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)


![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)





![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)


